

Synthesis of 2-Bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576

[Get Quote](#)

Application Note: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde

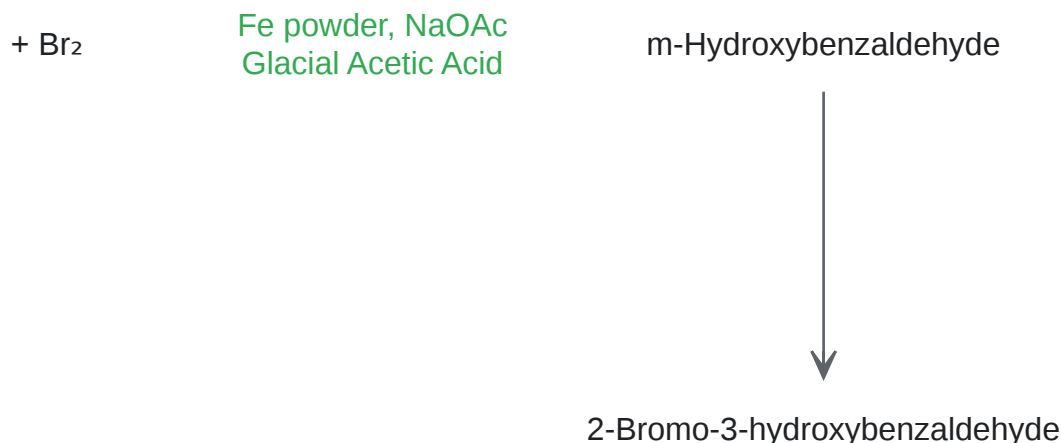
Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde used as a precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups on the benzene ring. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the bromination can lead to a mixture of isomers.^[1] This protocol details a specific method for the synthesis of **2-Bromo-3-hydroxybenzaldehyde** using bromine in acetic acid, catalyzed by iron powder.^[2]

Reaction Scheme

The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the position ortho to the hydroxyl group and meta to the formyl group.



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **2-Bromo-3-hydroxybenzaldehyde**.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of **2-Bromo-3-hydroxybenzaldehyde**.^[2]

Materials:

- m-Hydroxybenzaldehyde (C₇H₆O₂)
- Iron powder (Fe)
- Sodium acetate (NaOAc)
- Glacial acetic acid (CH₃COOH)
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Apparatus for recrystallization
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).^[2]
- Dissolution: Gently warm the suspension with stirring until a clear solution is formed.^[1]
- Cooling: Cool the solution to room temperature.^[2]
- Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes using a dropping funnel.^[2]
- Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.^[2]
- Quenching and Extraction: Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 50 mL).^[2]

- **Drying and Concentration:** Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.[\[2\]](#)
- **Purification:** Recrystallize the resulting residue from dichloromethane to yield the pure **2-bromo-3-hydroxybenzaldehyde**.[\[2\]](#)

Data Presentation

Quantitative data related to the reactants, product, and experimental outcomes are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
m-Hydroxybenzaldehyde	$\text{C}_7\text{H}_6\text{O}_2$	122.12	100-83-4
2-Bromo-3-hydroxybenzaldehyde	$\text{C}_7\text{H}_5\text{BrO}_2$	201.02	196081-71-7 [2]

Table 2: Summary of Experimental Parameters and Results

Parameter	Value	Reference
Mass of m-Hydroxybenzaldehyde	5 g (0.04 mol)	[2]
Mass of Iron Powder	172 mg (3 mmol)	[2]
Mass of Sodium Acetate	6.72 g (0.08 mol)	[2]
Reaction Time	2 hours	[2]
Product Yield	2.3 g (28%)	[2]
Appearance	Solid	[2]

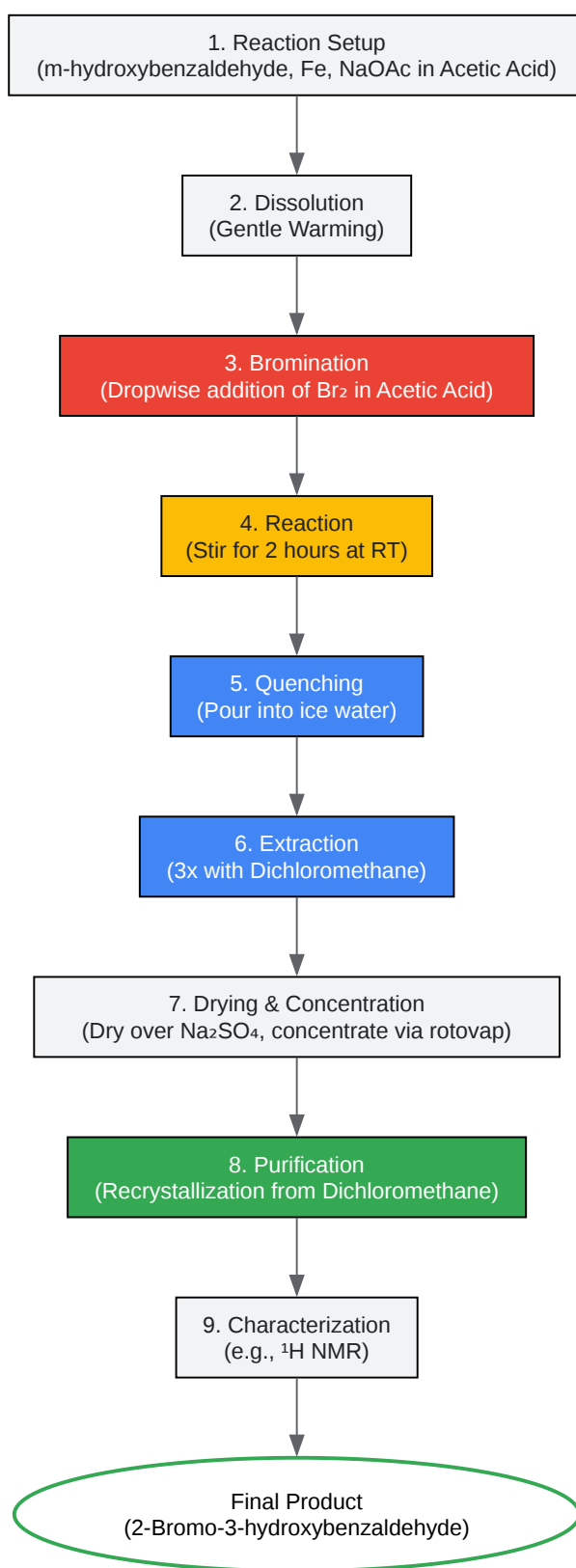
Table 3: ^1H NMR Spectroscopic Data for **2-Bromo-3-hydroxybenzaldehyde**

The product was characterized by ^1H NMR spectroscopy.[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.30	Singlet (s)	1H	Aldehyde (-CHO)
7.54-7.51	Multiplet (m)	1H	Aromatic (Ar-H)
7.39-7.35	Multiplet (m)	1H	Aromatic (Ar-H)
7.31-7.27	Multiplet (m)	1H	Aromatic (Ar-H)
5.90	Singlet (s)	1H	Hydroxyl (-OH)
Solvent: DMSO- d_6 , Frequency: 400 MHz [2]			

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-bromo-3-hydroxybenzaldehyde**.

Discussion

The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1] [2] The reported yield of 28% suggests that the formation of side products or incomplete reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is crucial to isolate the desired compound. The identity and purity of the final product should be confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting point analysis.

Safety Precautions

- Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
- Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
- Always exercise caution when heating organic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of 2-Bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b121576#synthesis-of-2-bromo-3-hydroxybenzaldehyde-from-m-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com